N-benzyl-2-methylpropan-1-imine N-benzyl-2-methylpropan-1-imine
Brand Name: Vulcanchem
CAS No.: 22483-21-2
VCID: VC14233886
InChI: InChI=1S/C11H15N/c1-10(2)8-12-9-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3
SMILES:
Molecular Formula: C11H15N
Molecular Weight: 161.24 g/mol

N-benzyl-2-methylpropan-1-imine

CAS No.: 22483-21-2

Cat. No.: VC14233886

Molecular Formula: C11H15N

Molecular Weight: 161.24 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-2-methylpropan-1-imine - 22483-21-2

Specification

CAS No. 22483-21-2
Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
IUPAC Name N-benzyl-2-methylpropan-1-imine
Standard InChI InChI=1S/C11H15N/c1-10(2)8-12-9-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3
Standard InChI Key RBDNYMZMECTVGV-UHFFFAOYSA-N
Canonical SMILES CC(C)C=NCC1=CC=CC=C1

Introduction

Synthesis and Production

Synthetic Routes

The synthesis of N-benzyl-2-methylpropan-1-imine typically involves a condensation reaction between benzaldehyde and 2-methylpropan-1-amine (isobutylamine). This process follows the general imine formation mechanism, where the amine nucleophilically attacks the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N bond. The reaction is often conducted in anhydrous conditions using toluene or ethanol as a solvent, with molecular sieves or azeotropic distillation to remove water and shift equilibrium toward product formation.

A representative reaction is:

PhCHO+(CH3)2CHCH2NH2PhCH=NCH2CH(CH3)2+H2O\text{PhCHO} + (\text{CH}_3)_2\text{CHCH}_2\text{NH}_2 \rightarrow \text{PhCH=NCH}_2\text{CH}(\text{CH}_3)_2 + \text{H}_2\text{O}

Yields exceeding 75% are achievable under optimized conditions, with purity dependent on efficient water removal.

Table 1: Synthesis Parameters for N-Benzyl-2-Methylpropan-1-Imine

ParameterDetails
ReactantsBenzaldehyde, 2-methylpropan-1-amine
SolventToluene or ethanol
CatalystNone (thermal conditions)
Temperature80–100°C
Yield70–85%
Purity≥95% (after distillation)

Industrial Production Methods

Industrial-scale production emphasizes cost efficiency and safety. Continuous flow reactors are employed to maintain consistent temperature and pressure, minimizing side reactions. Post-synthesis purification involves fractional distillation under reduced pressure to isolate the imine from unreacted starting materials and by-products.

Structural Characteristics

Molecular Geometry

N-Benzyl-2-methylpropan-1-imine features a planar C=N bond (bond length ~1.27 Å) with a benzyl group (C6H5CH2–) and a branched 2-methylpropan-1-yl group (–CH2CH(CH3)2) attached to the nitrogen. The steric bulk of the substituents influences its reactivity, as the benzyl group provides aromatic stabilization while the isobutyl moiety enhances solubility in nonpolar solvents.

Table 2: Structural Data

PropertyValue
Molecular formulaC11H15N
Molecular weight161.24 g/mol
Systematic nameN-(2-methylpropylidene)benzylamine
Hybridization (N)sp²
Bond angle (C–N–C)~120°

Physicochemical Properties

Physical State and Solubility

N-Benzyl-2-methylpropan-1-imine is a colorless to pale-yellow liquid at room temperature, with a boiling point estimated at 180–190°C (extrapolated from similar imines). It is miscible with common organic solvents (e.g., dichloromethane, ethyl acetate) but immiscible with water due to its hydrophobic substituents.

Stability

The compound is hygroscopic and prone to hydrolysis under acidic or aqueous conditions, regenerating benzaldehyde and isobutylamine. Storage under inert atmospheres (N2 or Ar) at 4°C is recommended to prevent degradation.

Chemical Reactivity and Applications

Hydrolysis and Reduction

  • Hydrolysis: In acidic media (e.g., HCl/H2O), the imine undergoes hydrolysis:

    PhCH=NCH2CH(CH3)2+H2OPhCHO+(CH3)2CHCH2NH2\text{PhCH=NCH}_2\text{CH}(\text{CH}_3)_2 + \text{H}_2\text{O} \rightarrow \text{PhCHO} + (\text{CH}_3)_2\text{CHCH}_2\text{NH}_2
  • Reduction: Catalytic hydrogenation (H2/Pd-C) or hydride agents (NaBH4) reduce the C=N bond to form N-benzyl-2-methylpropan-1-amine, a precursor to pharmaceuticals .

Oxidation to N-Oxides

Treatment with hydrogen peroxide (H2O2) in basic media oxidizes the imine to its N-oxide derivative, a reaction critical for modifying electronic properties in drug design.

Table 3: Common Reactions of N-Benzyl-2-Methylpropan-1-Imine

Reaction TypeReagents/ConditionsProduct
HydrolysisH2O/H+Benzaldehyde + Isobutylamine
ReductionH2/Pd-CN-Benzyl-2-methylpropan-1-amine
OxidationH2O2/NaOHN-Benzyl-2-methylpropan-1-imine N-oxide

Coordination Chemistry

The imine’s lone pair on nitrogen enables its use as a ligand in transition metal complexes, particularly with Cu(II) and Fe(III), which are employed in catalysis and material science.

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